N-benzyl-6-imino-7-(3-methoxypropyl)-13-methyl-2-oxo-1,7,9-triazatricyclo[8.4.0.0^{3,8}]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide
Description
Properties
Molecular Formula |
C24H25N5O3 |
|---|---|
Molecular Weight |
431.5 g/mol |
IUPAC Name |
N-benzyl-6-imino-7-(3-methoxypropyl)-13-methyl-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide |
InChI |
InChI=1S/C24H25N5O3/c1-16-9-10-20-27-22-19(24(31)29(20)15-16)13-18(21(25)28(22)11-6-12-32-2)23(30)26-14-17-7-4-3-5-8-17/h3-5,7-10,13,15,25H,6,11-12,14H2,1-2H3,(H,26,30) |
InChI Key |
BVCKUPDSFVXSPP-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CN2C(=NC3=C(C2=O)C=C(C(=N)N3CCCOC)C(=O)NCC4=CC=CC=C4)C=C1 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-benzyl-2-imino-1-(3-methoxypropyl)-8-methyl-5-oxo-1,5-dihydro-2H-dipyrido[1,2-a:2’,3’-d]pyrimidine-3-carboxamide typically involves multi-step organic reactions. The starting materials often include benzylamine, methoxypropylamine, and other pyrimidine derivatives. The reaction conditions usually require controlled temperatures and the use of catalysts to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production methods for this compound are not well-documented, likely due to its specialized applications and the complexity of its synthesis. standard practices in the pharmaceutical industry, such as batch processing and the use of high-purity reagents, would be applicable.
Chemical Reactions Analysis
Types of Reactions
N-benzyl-2-imino-1-(3-methoxypropyl)-8-methyl-5-oxo-1,5-dihydro-2H-dipyrido[1,2-a:2’,3’-d]pyrimidine-3-carboxamide can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This can be used to alter the oxidation state of the compound.
Substitution: Common in organic chemistry, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The conditions often involve specific pH levels, temperatures, and solvents to ensure the desired reaction pathway .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a compound with additional oxygen-containing functional groups, while reduction could result in a more saturated molecule.
Scientific Research Applications
N-benzyl-2-imino-1-(3-methoxypropyl)-8-methyl-5-oxo-1,5-dihydro-2H-dipyrido[1,2-a:2’,3’-d]pyrimidine-3-carboxamide has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Could be used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action for N-benzyl-2-imino-1-(3-methoxypropyl)-8-methyl-5-oxo-1,5-dihydro-2H-dipyrido[1,2-a:2’,3’-d]pyrimidine-3-carboxamide involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins, leading to a cascade of biochemical events. The exact pathways and molecular targets are subjects of ongoing research .
Comparison with Similar Compounds
Similar Compounds
- 1-Benzyl-2-imino-N-(3-methoxypropyl)-5-oxo-1,5-dihydro-2H-dipyrido[1,2-a:2’,3’-d]pyrimidine-3-carboxamide
- N-benzyl-2-imino-1-(3-methoxypropyl)-10-methyl-5-oxo-1,5-dihydro-2H-dipyrido[1,2-a:2’,3’-d]pyrimidine-3-carboxamide
Uniqueness
What sets N-benzyl-2-imino-1-(3-methoxypropyl)-8-methyl-5-oxo-1,5-dihydro-2H-dipyrido[1,2-a:2’,3’-d]pyrimidine-3-carboxamide apart from similar compounds is its unique structural features and the specific functional groups it contains.
Biological Activity
N-benzyl-6-imino-7-(3-methoxypropyl)-13-methyl-2-oxo-1,7,9-triazatricyclo[8.4.0.0^{3,8}]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide is a complex organic compound that has garnered attention for its potential biological activities. This article reviews the biological activity of this compound based on available research findings, highlighting its mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
The compound features a unique tricyclic structure with multiple functional groups including imino, carboxamide, and methoxypropyl substituents. Its molecular formula is with a molecular weight of approximately 439.49 g/mol.
| Property | Details |
|---|---|
| Molecular Formula | |
| Molecular Weight | 439.49 g/mol |
| IUPAC Name | This compound |
The biological activity of this compound is primarily attributed to its interaction with various molecular targets within the body. The imino group and the tricyclic structure are believed to play crucial roles in modulating enzyme activity and receptor binding.
- Anticonvulsant Activity : Similar compounds have shown significant anticonvulsant properties in animal models. For instance, related benzyl derivatives demonstrated effective seizure control in the maximal electroshock (MES) test with ED50 values comparable to established anticonvulsants like phenobarbital .
- Antimicrobial Properties : Preliminary studies suggest that this compound may exhibit antimicrobial activity against various pathogens due to its structural characteristics that facilitate interaction with microbial cell membranes.
Case Studies and Research Findings
Several studies have explored the biological activity of related compounds in the same chemical class:
- Anticonvulsant Efficacy : A study on N-benzyl 3-methoxypropionamides highlighted enhanced anticonvulsant effects upon oral administration in rats . The findings indicate that modifications in the molecular structure can significantly influence pharmacological outcomes.
- Structure-Activity Relationship (SAR) : Research has indicated that variations in substituents at specific positions on the benzyl ring can lead to marked differences in biological activity. For example, replacing methoxy groups resulted in modest changes in efficacy against seizures .
- Potential Therapeutic Applications : The compound's unique structure suggests potential applications in treating neurological disorders and possibly other conditions where modulation of neurotransmitter systems is beneficial.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
